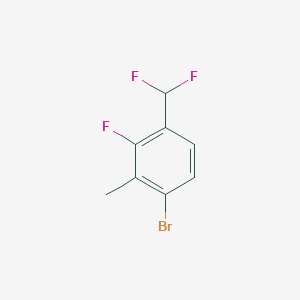

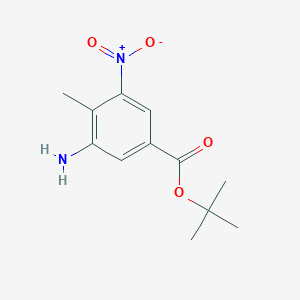

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-(difluoromethyl)benzene is an organic compound with the chemical formula C7H5BrF2 . It is also known by other names such as 4-Bromobenzal fluoride, 4-Bromo-αα-difluorotoluene, and 1-Bromo-4-difluoromethyl-benzene . It is widely used in organic synthesis reactions, especially in the synthesis of drugs and pesticides . It is also used as a material for organic electro-luminescent diodes (OLED) and is a commonly used cationic catalyst pre-catalyst .

Synthesis Analysis

1-Bromo-4-(difluoromethyl)benzene can be prepared by reacting p-difluoromethylbenzene with bromine . The reaction can be carried out at room temperature, and copper and nickel can be used as catalysts .Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(difluoromethyl)benzene is C7H5BrF2 . Its molar mass is 207.02 . The InChI representation of the molecule is InChI=1/C7H5BrF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H .Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-(difluoromethyl)benzene are not mentioned in the search results, it is known to be used in organic synthesis reactions, particularly in the synthesis of drugs and pesticides .Physical And Chemical Properties Analysis

1-Bromo-4-(difluoromethyl)benzene is a liquid at room temperature . It has a density of 1.604 g/mL at 25 °C . Its boiling point is 100℃ at 53mm pressure . The compound has a flash point of 87°C . Its vapor pressure is 0.31mmHg at 25°C . The compound is clear colorless to pale yellow in appearance .Safety and Hazards

1-Bromo-4-(difluoromethyl)benzene is considered hazardous . It is classified as flammable, has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical advice .

Propriétés

IUPAC Name |

1-bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVULCHRWPIPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2517305.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)